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Compound of Interest

Compound Name: Chromium mono silicide

CAS No.: 12626-44-7

Cat. No.: B12649593

Get Quote

Executive Summary
Chromium silicides represent a bifurcated class of materials in condensed matter physics.

CrSi₂ (C40) is a narrow-gap semiconductor (

eV) with high thermoelectric potential, while CrSi (B20) is a cubic monosilicide hosting chiral
magnetic interactions and topological fermions. This guide details the divergent MBE growth
protocols required to stabilize these distinct phases on Si(111) substrates, addressing the
critical challenge of thermodynamic competition between the monosilicide and disilicide
phases.

Phase Diagram & Growth Strategy
The Cr-Si system on Silicon is governed by a strong thermodynamic drive toward the Si-rich

CrSi₂ phase at elevated temperatures. Successful epitaxy requires precise kinetic control.

CrSi₂ (Hexagonal C40): Thermodynamically stable. Best grown via High-Temperature Co-

deposition to ensure smooth morphology and stoichiometry.
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CrSi (Cubic B20): Metastable on Si-rich substrates. Requires Low-Temperature Solid Phase

Epitaxy (SPE) or Template Growth to prevent conversion to CrSi₂.

Decision Matrix: Growth Mode Selection

Target Phase Selection

Target: CrSi₂ (C40)
(Thermoelectric/Semiconducting)

Target: CrSi (B20)
(Chiral/Topological Template)

Substrate: Si(111)-7x7

Method A: Co-Deposition
(T_sub = 800-825°C)

Thermodynamic
Stability

Method B: Solid Phase Epitaxy (SPE)
(T_sub < 400°C)

Kinetic
Control

Result: High Quality
Epitaxial CrSi₂ Film

Result: Metastable
B20 CrSi Template

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate growth mode based on the target

chromium silicide phase.

Pre-requisites & Equipment
Base Pressure:

Torr (Critical to prevent oxidation of Cr).

Sources:
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Si: High-purity Silicon (resistively heated or e-beam).

Cr: High-purity Chromium (Knudsen cell or e-beam). Note: Cr sublimes; precise flux

calibration via QCM is mandatory.

In-Situ Monitoring: RHEED (Reflection High-Energy Electron Diffraction) is essential to

monitor the Si(111)

reconstruction and silicide phase evolution.[1]

Substrate Preparation Protocol: The 7x7 Foundation
High-quality epitaxy is impossible without a pristine Si(111)-

reconstructed surface.

Ex-Situ Cleaning: Standard RCA clean (SC-1 + SC-2) followed by a dilute HF dip (1%) to

passivate the surface with hydrogen.

Degassing: Load into UHV. Degas at 600°C for 8–12 hours to remove hydrogen and

hydrocarbons.

Flash Anneal (The "Flash"):

Rapidly ramp substrate temperature to 1200°C (via direct current heating).

Hold for 10–20 seconds (do not exceed to avoid pit formation).

Rapidly cool to 900°C, then slowly cool (

C/s) to 500°C.

Verification: Confirm sharp

reconstruction lines in RHEED.

Protocol A: Growth of CrSi₂ (Semiconducting)
Objective: Grow stoichiometric CrSi₂ thin films with minimized islanding.
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Mechanism
CrSi₂ tends to grow in a Volmer-Weber (island) mode due to lattice mismatch (~0.14% at RT,

but strain varies at growth T). Co-deposition at high temperature increases adatom mobility,

promoting layer-by-layer growth over islanding.

Step-by-Step Procedure
Temperature Setpoint: Heat Si(111) substrate to 800°C – 825°C.

Why: Lower temperatures (

C) result in polycrystalline films or mixed phases.

Flux Calibration: Set Cr:Si flux ratio to exactly 1:2.

Tip: Slightly Si-rich conditions are tolerated (excess Si desorbs or incorporates into

substrate), but Cr-rich conditions lead to metallic Cr-Si phases.

Nucleation: Open shutters simultaneously.

Monitor RHEED: Pattern should transition from

to a streaky

or

pattern corresponding to CrSi₂(0001).

Growth Rate: Maintain a slow rate (~0.5 Å/s) to allow strain relaxation.

Termination: Close shutters, anneal at growth temperature for 10 minutes to improve

crystallinity.

Cool Down: Ramp down at 10°C/min to prevent thermal shock cracking.

Expected Epitaxial Relationship:

Protocol B: Growth of CrSi (B20 Chiral Template)
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Objective: Stabilize the metastable B20 monosilicide phase, often used as a magnetic template

(e.g., for MnGe).

Mechanism
The B20 phase is not the thermodynamic ground state on Si substrates (CrSi₂ is). Therefore,

this phase must be grown at low temperatures where the reaction kinetics are too slow to fully

form the disilicide.

Step-by-Step Procedure (Solid Phase Epitaxy - SPE)
Temperature Setpoint: Maintain substrate at Room Temperature (RT) to 100°C.

Deposition: Deposit a thin layer of pure Cr (e.g., 2–5 nm).

Note: Do not co-deposit Si. We rely on interdiffusion from the substrate or a pre-deposited

Si buffer.

Annealing (The Critical Step):

Slowly ramp temperature to 350°C – 450°C.

Monitor RHEED closely. The amorphous Cr pattern will transform into a crystalline pattern.

STOP annealing if the temperature exceeds 500°C, as the film will irreversibly convert to

CrSi₂.

Verification: B20 CrSi has a cubic structure (

Å). Look for cubic symmetry in XRD post-growth.

Characterization & Troubleshooting
Data Summary Table
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Parameter CrSi₂ (C40) CrSi (B20)

Growth Method High-T Co-deposition Low-T Solid Phase Epitaxy

Substrate Temp 800°C – 825°C Dep: RT / Anneal: ~400°C

Flux Ratio (Cr:Si) 1 : 2 Pure Cr (on Si substrate)

Electronic State
Semiconductor (

eV)
Semimetal / Topological

Magnetic State Diamagnetic Paramagnetic / Chiral

Common Failure Modes
Islanding (Rough Surface):

Cause: High surface energy of silicide vs. silicon.

Fix: Use a "Template Method" for CrSi₂: Deposit 1-2 monolayers of Cr at low temp (SPE),

anneal to form a seed layer, then proceed with High-T co-deposition.

Mixed Phases (XRD peaks for both CrSi and CrSi₂):

Cause: Inaccurate flux control or annealing temperature in the "danger zone" (500°C–

700°C).

Fix: Recalibrate fluxes using QCM; ensure substrate temperature is uniform.

References
Molecular-beam epitaxy of CrSi₂ on Si(111). NASA Technical Reports Server.

Source:

Relevance: Establishes 825°C as the optimal temperature for large-grain CrSi₂ co-
deposition.
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The Growth and the Electrical Properties of Epitaxial CrSi₂ Films. Journal of the Korean

Physical Society.

Source:

Relevance: Details the SPE method (Cr deposition at 450°C + Anneal)

Synthesis and magnetic characterization of epitaxial MnGe thin films on Si(111). Dalhousie

University Theses.

Source:

Relevance: Validates the use of B20 CrSi as a paramagnetic templ

Molecular-beam epitaxy of CrSi₂ on Si(111). AIP Publishing / J. Vac. Sci. Technol.

Source:

Relevance: Confirms epitaxial relationships and the 30° rot

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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